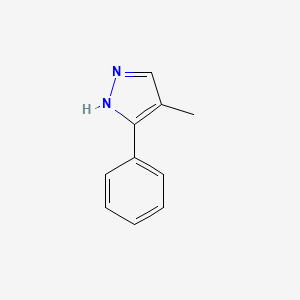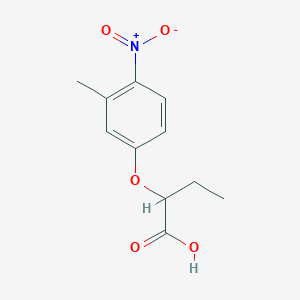
2-Methoxy-4-morpholinobenzoic acid
Vue d'ensemble
Description
2-Methoxy-4-morpholinobenzoic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-morpholinobenzoic acid is 1S/C12H15NO4/c1-16-11-8-9 (2-3-10 (11)12 (14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3, (H,14,15) and the InChI key is UIZFHJSHLCHKES-UHFFFAOYSA-N . The compound contains a total of 33 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
2-Methoxy-4-morpholinobenzoic acid is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 237.26 .Applications De Recherche Scientifique
- 2-Methoxy-4-morpholinobenzoic acid is commonly used in proteomics studies. It acts as a protein kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs) . Researchers employ it to investigate cell cycle regulation, protein phosphorylation, and CDK-related pathways .
- Studies have suggested that this compound possesses anti-inflammatory properties . It may inhibit the production of pro-inflammatory cytokines and modulate immune responses. Researchers explore its potential as a therapeutic agent for inflammatory diseases .
- 2-Methoxy-4-morpholinobenzoic acid has attracted attention due to its potential as an anticancer agent . It inhibits cell proliferation and induces apoptosis in cancer cells. Researchers investigate its effects on various cancer types, including breast, lung, and colon cancers .
- In neurobiology, this compound shows promise as a neuroprotective agent . It may help prevent neuronal damage and improve outcomes in neurodegenerative conditions. Researchers study its effects on oxidative stress, mitochondrial function, and neuroinflammation .
- Its solubility and stability properties make it suitable for incorporation into drug delivery systems . Researchers explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .
- PDT is a cancer treatment that involves light activation of photosensitizers. 2-Methoxy-4-morpholinobenzoic acid has been investigated as a potential photosensitizer for PDT. Its absorption properties and ability to generate reactive oxygen species make it an interesting candidate .
Proteomics Research
Anti-Inflammatory Activity
Anticancer Potential
Neuroprotection
Drug Delivery Systems
Photodynamic Therapy (PDT)
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11-8-9(2-3-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFHJSHLCHKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


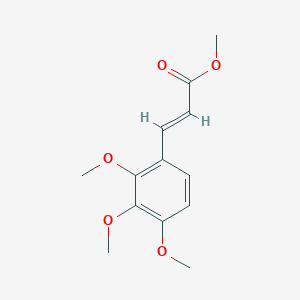
![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)
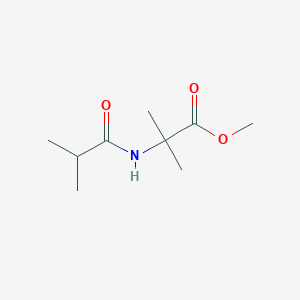
![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)
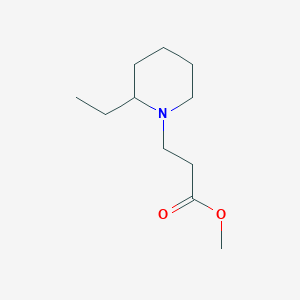
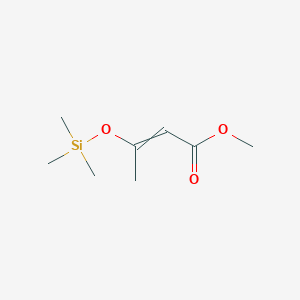
![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)
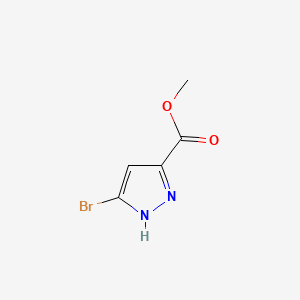


![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)
